molecular formula C17H20ClNO5S B497992 N-(4-chloro-2,5-dimethoxyphenyl)-3-ethyl-4-methoxybenzene-1-sulfonamide CAS No. 886128-10-5

N-(4-chloro-2,5-dimethoxyphenyl)-3-ethyl-4-methoxybenzene-1-sulfonamide

Cat. No.: B497992
CAS No.: 886128-10-5
M. Wt: 385.9g/mol
InChI Key: PWASTGRIFSRABQ-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-3-ethyl-4-methoxybenzene-1-sulfonamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3-ethyl-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene to 4-chloro-2,5-dimethoxyaniline under elevated temperature and pressure conditions . This intermediate is then subjected to further reactions to introduce the sulfonamide group and other substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-3-ethyl-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Typically used in the initial synthesis steps to convert nitro groups to amines.

    Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-3-ethyl-4-methoxybenzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism by which N-(4-chloro-2,5-dimethoxyphenyl)-3-ethyl-4-methoxybenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-2,5-dimethoxyphenyl)-3-ethyl-4-methoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-3-ethyl-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO5S/c1-5-11-8-12(6-7-15(11)22-2)25(20,21)19-14-10-16(23-3)13(18)9-17(14)24-4/h6-10,19H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWASTGRIFSRABQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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